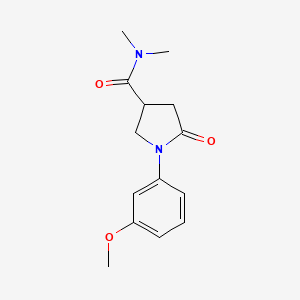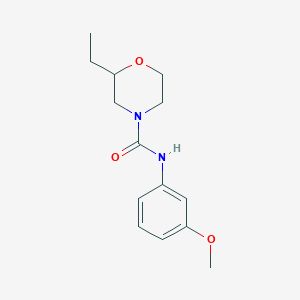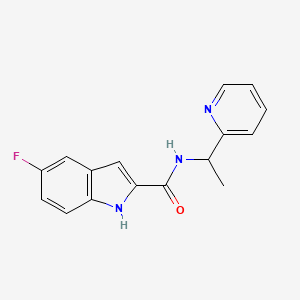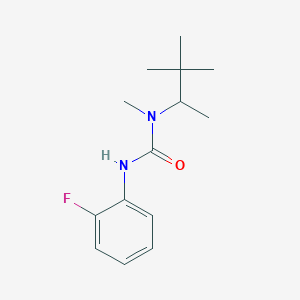
6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as phosphodiesterase-4 (PDE4) and acetylcholinesterase (AChE), which are involved in the degradation of important neurotransmitters such as cyclic adenosine monophosphate (cAMP) and acetylcholine, respectively.
Biochemical and Physiological Effects
Studies have shown that 6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has various biochemical and physiological effects. It has been shown to increase the levels of cAMP and brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function. It has also been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for the treatment of neurodegenerative diseases. Another direction is to explore its potential applications in other fields such as cancer research and drug delivery systems. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Conclusion
In conclusion, 6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is a chemical compound that has potential applications in various fields such as medicinal chemistry and neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its applications.
Synthesemethoden
The synthesis of 6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide involves the reaction of 4,5,6,7-tetrahydro-1-benzofuran-4-carboxylic acid with methylamine and pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. It has been shown to have neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-6-11(9-16-10)15(18)17-13-3-2-4-14-12(13)7-8-19-14/h5-9,13H,2-4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFJKFWEMWDGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCC3=C2C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)


![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)


![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)

![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)